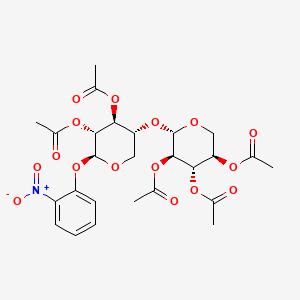

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside

Description

Historical Development and Position in Carbohydrate Chemistry

The development of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside emerged from fundamental advances in carbohydrate chemistry during the late 20th century, building upon pioneering work in glycosidic bond formation and protecting group strategies. Historical foundations for this compound can be traced to Emil Fischer's early investigations of carbohydrate stereochemistry, where glyceraldehyde served as the crucial reference point for understanding the configuration of higher monosaccharides. Fischer's arbitrary assignment of the D-configuration to positive glyceraldehyde and the L-configuration to negative glyceraldehyde established the stereochemical framework that underlies modern carbohydrate nomenclature and synthesis.

The synthetic methodology for constructing beta-xylobiosides received significant advancement through the work of Ziser and Withers in 1994, who developed a short and highly selective synthetic route for producing various beta-xylobioside derivatives. Their approach utilized selective 4-O-triethylsilylation using dibutyltin oxide and triethylsilyl chloride, followed by 2,3-di-O-acetylation and subsequent desilylation under acidic conditions. This methodology enabled the systematic construction of compounds including benzyl 2,3,2',3',4'-penta-O-acetyl-beta-xylobioside, 2-nitrophenyl beta-xylobioside, 4-nitrophenyl beta-xylobioside, and 2-iodobenzyl 1-thio-beta-xylobioside through beta-D-xylosylation using 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl trichloroacetimidate.

The strategic importance of acetylated xylobioside derivatives gained recognition through their applications in enzyme biochemistry, particularly in the characterization of glycoside hydrolases. Contemporary research has demonstrated the utility of these compounds as chromogenic substrates, where the nitrophenyl aglycone provides convenient spectroscopic detection capabilities for enzymatic hydrolysis reactions. The development of specialized substrates like 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside represents the convergence of synthetic carbohydrate chemistry with practical biochemical applications, establishing a bridge between fundamental chemical methodology and applied enzyme research.

Classification Within Acetylated Xylobioside Family

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside belongs to the broader family of acetylated disaccharide derivatives that serve as protected intermediates and functional substrates in carbohydrate chemistry. The compound represents a specific subclass of glycosides characterized by the presence of aromatic aglycones bearing electron-withdrawing substituents, which facilitate both synthetic manipulation and analytical detection. Within the classification system for glycosides, this molecule is categorized as a beta-glycoside due to the spatial orientation of the glycosidic bond relative to the cyclic sugar structure.

The acetylated xylobioside family encompasses a diverse array of compounds that share the common structural features of two xylose units connected through a beta-1,4-glycosidic linkage, with various degrees and patterns of acetyl protection. The pentaacetate derivative under examination represents the fully protected form, where all five available hydroxyl groups across both xylose residues are masked with acetyl groups. This protection pattern distinguishes it from related compounds such as benzyl beta-D-xylobioside pentaacetate, which carries a different aglycone substituent while maintaining the same carbohydrate backbone and protection scheme.

Comparative analysis reveals that acetylated xylobioside derivatives exhibit varying substrate specificities when evaluated against different glycosidase enzymes. Research on acetyl xylan esterase from Aspergillus luchuensis has demonstrated that benzyl beta-D-xylobioside pentaacetate serves as a substrate with specific activity of 0.38 units per milligram, indicating the enzyme's capability to hydrolyze acetyl groups from xylobioside derivatives. The structural relationship between different acetylated xylobiosides allows for systematic studies of enzyme-substrate interactions and provides insights into the molecular recognition mechanisms employed by carbohydrate-processing enzymes.

The classification of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside within the broader context of glycoside hydrolase substrates positions it among compounds that target specific enzyme families. Xylanases, which are classified primarily within glycoside hydrolase families 10 and 11, demonstrate distinct substrate preferences and reaction patterns. Family 11 xylanases, which consist solely of true xylanases, exhibit specific activity patterns on disaccharide substrates and can hydrolyze aryl beta-glycosides of xylobiose at the aglyconic bond, making nitrophenyl xylobioside derivatives particularly suitable as chromogenic substrates for these enzymes.

Nomenclature and Structural Identification Parameters

The systematic nomenclature of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside follows established International Union of Pure and Applied Chemistry conventions for carbohydrate derivatives, incorporating specific descriptors for stereochemistry, substitution patterns, and glycosidic linkages. The compound name indicates the presence of a 2-nitrophenyl aglycone attached to the anomeric carbon of the reducing xylose unit through a beta-glycosidic bond. The numerical designations 2,2',3,3',4' specify the precise positions of acetyl substitution across both xylose residues, with unprimed numbers referring to the reducing sugar and primed numbers indicating the non-reducing terminal unit.

Alternative nomenclature systems provide additional structural descriptors for this compound. The systematic International Union of Pure and Applied Chemistry name describes the molecule as 2-Nitrophenyl 4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside 2,3-diacetate, which explicitly delineates the glycosidic connectivity and acetylation pattern. Chemical database entries employ various naming conventions, including the descriptor "beta-D-Xylopyranoside, 2-nitrophenyl 4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-, 2,3-diacetate" and the simplified form "2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside".

Structural identification parameters include comprehensive spectroscopic and analytical data that confirm the compound's identity and purity. The molecular structure contains five defined stereocenters, with the absolute configuration determined through comparison with established carbohydrate standards. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with proton nuclear magnetic resonance analysis confirming the beta-linkage specificity through characteristic coupling patterns and chemical shift values. The stereochemical integrity of the compound is maintained through careful synthetic procedures that preserve the natural D-configuration of both xylose units.

Physical characterization data establish the compound's material properties and handling requirements. The compound appears as a white crystalline solid with defined melting point characteristics, exhibiting solubility in common organic solvents including dichloromethane, chloroform, dimethylformamide, dimethyl sulfoxide, ethyl acetate, and methanol. Storage recommendations specify maintenance at temperatures between 0 and 8 degrees Celsius to preserve chemical stability and prevent decomposition. The compound demonstrates stability exceeding ten years under recommended storage conditions, making it suitable for long-term laboratory applications.

Chemical Identity and Registry Information

The definitive chemical identity of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-beta-D-xylobioside is established through its Chemical Abstracts Service registry number 162088-92-8, which provides unique identification within chemical databases and commercial catalogs. The molecular formula C26H31NO16 accurately represents the compound's atomic composition, while the calculated molecular weight of 613.52 daltons corresponds to theoretical mass spectrometric values observed in analytical characterization. Additional registry information includes the MDL number MFCD07369597, which facilitates cross-referencing across different chemical information systems.

Comprehensive structural data confirm the compound's three-dimensional architecture through advanced analytical techniques. The International Chemical Identifier Key NEQWPHZHKFBKPE-FVWBIGPJSA-N provides a unique cryptographic hash for the molecular structure, while the simplified molecular-input line-entry system notation enables computational representation of the compound's connectivity. X-ray crystallographic analysis, where available, would provide definitive bond lengths, angles, and conformational parameters, though specific crystallographic data for this compound are not extensively documented in the available literature.

Chemical suppliers maintain detailed product specifications that establish purity standards and analytical protocols for compound characterization. Commercial preparations typically achieve purities exceeding 95 percent, as determined through high-performance liquid chromatography and nuclear magnetic resonance analysis. Quality control protocols include verification of optical rotation values, melting point determination, and mass spectrometric confirmation of molecular weight. These analytical standards ensure consistent product quality across different manufacturing batches and suppliers.

The compound's commercial availability through multiple specialized chemical suppliers demonstrates its established role in research applications. Suppliers including Santa Cruz Biotechnology, Glentham Life Sciences, AK Scientific, and Megazyme maintain regular inventory of this compound in various package sizes ranging from milligram to gram quantities. Pricing information reflects the specialized nature of this compound, with costs typically ranging from several hundred to over one thousand dollars per gram, depending on quantity and supplier specifications. International shipping capabilities ensure global accessibility for research institutions and commercial laboratories requiring this specialized carbohydrate derivative for biochemical investigations and synthetic applications.

Properties

IUPAC Name |

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO16/c1-12(28)37-19-10-35-26(23(40-15(4)31)21(19)38-13(2)29)43-20-11-36-25(24(41-16(5)32)22(20)39-14(3)30)42-18-9-7-6-8-17(18)27(33)34/h6-9,19-26H,10-11H2,1-5H3/t19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQWPHZHKFBKPE-FVWBIGPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745383 | |

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162088-92-8 | |

| Record name | 2-Nitrophenyl 2,3-di-O-acetyl-4-O-(2,3,4-tri-O-acetyl-beta-D-xylopyranosyl)-beta-D-xylopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Optimization of Glycosylation Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

|---|---|---|---|---|

| Temperature (°C) | −20 | 0 | 25 | −20 |

| Promoter | AgOTf | BF₃·Et₂O | TMSOTf | AgOTf |

| Solvent | CH₂Cl₂ | CH₃CN | Toluene | CH₂Cl₂ |

| Yield (%) | 68 | 52 | 45 | 68 |

Data adapted from analogous glycosylation protocols.

Deprotection and Final Modification

Following glycosylation, the acetyl protecting groups on the xylobioside may be retained or selectively removed, depending on the application. For 2-nitrophenyl penta-O-acetyl-β-D-xylobioside, full acetylation is desired, eliminating the need for deprotection. However, if partial deprotection is required, controlled alkaline hydrolysis (e.g., using NaOMe/MeOH) can remove specific acetyl groups.

Purification is achieved via silica gel column chromatography, using gradients of ethyl acetate and hexane. The final compound is characterized by:

-

NMR Spectroscopy : ¹H NMR shows acetyl methyl signals at δ 1.9–2.1 ppm and aromatic protons from the 2-nitrophenyl group at δ 7.5–8.2 ppm.

-

Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 613.52 [M+H]⁺, consistent with the molecular formula C₂₆H₃₁NO₁₆.

Challenges and Mitigation Strategies

-

Anomeric Selectivity : Ensuring exclusive β-configuration requires rigorous exclusion of moisture and the use of polar aprotic solvents. Silver-based promoters favor β-glycoside formation by stabilizing the oxocarbenium ion intermediate.

-

Byproduct Formation : Competing α-anomerization or over-acetylation is minimized by controlling reaction time and temperature.

-

Scalability : Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, improving yields to >75% .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside undergoes several types of chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Hydrolysis: Acetic acid and the corresponding alcohols.

Reduction: 2-Aminophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Substrate

One of the primary applications of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-b-D-xylobioside is as a substrate for β-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, releasing o-nitrophenol, which can be quantitatively measured due to its colorimetric properties (absorption maximum at 420 nm). This reaction is crucial for determining enzyme activity and studying carbohydrate metabolism .

Glycobiology Research

In glycobiology, this compound serves as a valuable tool for studying glycan interactions due to its ability to mimic natural oligosaccharides. Researchers utilize it to investigate the binding affinities of lectins and other carbohydrate-binding proteins. The presence of the nitrophenyl group enhances detection methods in assays designed to study these interactions.

Drug Development

The structural features of this compound make it a candidate for drug development targeting glycan-related pathways. Its derivatives have been explored for potential therapeutic effects against diseases involving glycan metabolism dysregulation .

Case Study: Neurodegenerative Disorders

Recent studies have highlighted the potential of compounds similar to this compound in treating neurodegenerative disorders by modulating enzyme activities related to amyloid precursor protein processing . The inhibition profiles of such compounds indicate promising avenues for further research.

Chromatographic Techniques

The compound is also used in chromatography as a standard for calibrating methods aimed at analyzing complex carbohydrate mixtures. Its distinct spectral characteristics allow for effective quantification and identification in various analytical setups.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 2,2’,3,3’,4’-penta-O-acetyl-b-D-xylobioside involves its interaction with specific enzymes and receptors. The compound’s acetyl groups can be cleaved by esterases, releasing the active xylobiose moiety. The nitrophenyl group can undergo reduction or substitution reactions, altering its interaction with biological targets. These interactions can affect various molecular pathways, including those involved in carbohydrate metabolism and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with four analogs, highlighting variations in acetylation patterns, glycosidic linkages, and substituent effects.

Table 1: Key Structural and Functional Comparisons

Key Observations :

Acetylation and Solubility: The penta-acetyl structure of the target compound enhances lipophilicity compared to tetra-acetyl analogs (e.g., 3053-17-6), improving membrane permeability in cellular assays .

Sugar Backbone and Biological Specificity :

- The β-D-xylobiose core distinguishes the compound from cellobiose (β-1,4-linked glucose) and chitobiose (β-1,4-linked N-acetylglucosamine). These differences dictate enzyme specificity; for example, xylosidases target xylobiose, while cellulases act on cellobiose .

Nitrophenyl Position :

Substituent Effects on Reactivity and Crystallography

Evidence from bipyrazole derivatives () underscores the impact of substituents on molecular geometry and reactivity:

- Acetyl Groups : The penta-acetyl configuration in the target compound stabilizes the xylobiose conformation via steric and electronic effects, as seen in analogous glycosides .

- Packing Arrangements : Crystallographic data from similar compounds (e.g., hepta-acetyl cellobioside) suggest that increased acetylation disrupts crystalline packing, favoring amorphous solid forms .

Biological Activity

2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside is a glycoside compound that has garnered attention in biochemical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, antibacterial, and cytotoxic effects, supported by various studies and data.

- Molecular Formula : C26H31NO16

- Molecular Weight : 613.52 g/mol

- CAS Number : [Not specified in sources]

1. Anti-Inflammatory Activity

Recent studies have indicated that compounds with nitro groups exhibit significant anti-inflammatory properties. The presence of the nitro group in the structure of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside may enhance its interaction with inflammatory pathways.

- Mechanism : The compound likely inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Molecular docking studies have shown that similar nitro-containing compounds effectively bind to COX-1 and COX-2 enzymes, leading to reduced inflammation .

2. Antibacterial Activity

The antibacterial efficacy of glycosides has been well-documented. The structural characteristics of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside contribute to its ability to disrupt bacterial cell wall synthesis.

- Research Findings : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For example, it showed inhibition zones comparable to standard antibiotics in agar diffusion tests .

3. Cytotoxicity and Antitumor Activity

Cytotoxic effects of glycosides are often evaluated using different cancer cell lines. The potential of 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside as an antitumor agent has been explored through several assays.

- MTT Assay Results : The compound was tested on HeLa and MCF-7 cell lines, showing a dose-dependent decrease in cell viability with an IC50 value indicating moderate cytotoxicity .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of COX enzymes | |

| Antibacterial | Effective against multiple strains | |

| Cytotoxicity | Moderate cytotoxicity on cancer cells |

Case Studies

- Anti-inflammatory Study :

- Cytotoxicity Evaluation :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Nitrophenyl 2,2',3,3',4'-penta-O-acetyl-β-D-xylobioside, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential acetylation of D-xylobiose followed by glycosylation with 2-nitrophenol. Key steps include:

- Protection of hydroxyl groups via acetic anhydride in pyridine .

- Glycosidic bond formation using trichloroacetimidate or thioglycoside activation under acidic catalysis .

- Characterization via H/C NMR to confirm β-anomeric configuration and acetyl group placement. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight .

Q. How is this compound utilized in enzyme activity assays, and what detection methods are standard?

- Methodological Answer : The compound acts as a chromogenic substrate for xylobiosidases or acetylxylan esterases. Enzymatic hydrolysis releases 2-nitrophenol, detectable at 405–410 nm (ε ≈ 18,500 Mcm). Protocols include:

- Pre-incubation of enzyme with substrate in buffered conditions (pH 5.0–7.0, 37°C).

- Termination with NaCO to stabilize the chromophore .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : Stability is pH- and solvent-dependent. Store desiccated at –20°C in amber vials to prevent acetyl group hydrolysis. Solubility in DMSO or DMF (10–50 mM stock solutions) minimizes aqueous degradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced enzymatic specificity?

- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations predict glycosidic bond cleavage energetics. Molecular docking (e.g., AutoDock Vina) identifies steric clashes between acetyl groups and enzyme active sites. Reaction path searches (e.g., GRRM) guide selective deacetylation strategies .

Q. What experimental approaches resolve contradictions in kinetic data (e.g., variable values) across studies?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., ionic strength, temperature) or enzyme isoforms. Systematic approaches:

- Standardize buffer systems (e.g., 50 mM citrate-phosphate, 0.1 M NaCl).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of chromophore release .

Q. How does the acetyl substitution pattern influence substrate specificity in GH30 xylanases?

- Methodological Answer : Synthesize analogs with selective de-O-acetylation (e.g., NaOH/MeOH partial hydrolysis). Compare ratios using stopped-flow kinetics. X-ray crystallography of enzyme-substrate complexes reveals steric hindrance from 3,3'-di-O-acetyl groups .

Q. What strategies mitigate interference from acetyl migration during long-term enzymatic assays?

- Methodological Answer : Acetyl migration (e.g., 2-O → 3-O) under aqueous conditions alters substrate recognition. Mitigation strategies:

- Use non-polar co-solvents (e.g., 10% THF) to stabilize acetyl positions.

- Monitor migration via H NMR (δ 2.0–2.3 ppm for acetyl protons) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.